4-(Phenylamino)butanoic acid hydrochloride

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research

This compound provides a unique polypharmacology combining potent α3β4/α4β2 nAChR antagonism (IC50 1.8 nM/12 nM) with DAT/NET/SERT inhibition—irreplaceable for addiction & cholinergic signaling research. Absolutely differentiated from simple GABAB agonists like phenibut. For validated multi-target studies only.

Molecular Formula C10H14ClNO2
Molecular Weight 215.68
CAS No. 113407-64-0
Cat. No. B2445066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino)butanoic acid hydrochloride
CAS113407-64-0
Molecular FormulaC10H14ClNO2
Molecular Weight215.68
Structural Identifiers
SMILESC1=CC=C(C=C1)NCCCC(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c12-10(13)7-4-8-11-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8H2,(H,12,13);1H
InChIKeySEZYDRIJSHGZNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Phenylamino)butanoic acid hydrochloride (CAS 113407-64-0) | A Multi-target Research Tool with Distinct nAChR Antagonism and Monoamine Transporter Inhibition Profile


4-(Phenylamino)butanoic acid hydrochloride (CAS 113407-64-0), also known as N-phenyl-γ-aminobutyric acid hydrochloride, is a synthetic amino acid derivative belonging to the class of phenyl-substituted GABA analogs [1]. Unlike simple GABAergic agonists such as phenibut and baclofen, this compound exhibits a unique polypharmacology profile, demonstrating potent antagonist activity at multiple nicotinic acetylcholine receptor (nAChR) subtypes alongside inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2]. This distinct combination of activities positions it as a valuable research tool for probing complex neuropharmacological pathways and exploring potential therapeutic applications in areas such as addiction and neuropsychiatric disorders, where modulation of both cholinergic and monoaminergic systems is relevant . The compound is typically supplied as a hydrochloride salt to enhance aqueous solubility and is intended strictly for laboratory research use .

4-(Phenylamino)butanoic acid hydrochloride: Why Structural Analogs Like Phenibut or Baclofen Are Not Interchangeable in Targeted Research


Attempting to substitute 4-(Phenylamino)butanoic acid hydrochloride (CAS 113407-64-0) with structurally related phenyl-GABA analogs such as phenibut (β-phenyl-GABA) or baclofen (β-(4-chlorophenyl)-GABA) will fundamentally alter the pharmacological outcome of an experiment due to profound differences in their primary molecular targets and downstream signaling pathways [1]. While phenibut and baclofen are well-characterized as selective agonists at the GABAB receptor, with IC50 values in the low micromolar to high nanomolar range , 4-(Phenylamino)butanoic acid hydrochloride exhibits potent antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs) with IC50 values as low as 1.8 nM, and it lacks documented primary agonism at GABAB [2]. Furthermore, the target compound demonstrates a distinct polypharmacology, inhibiting monoamine transporters (DAT, NET, SERT) with IC50 values ranging from 100 nM to 945 nM, a profile largely absent in its GABAergic analogs . Therefore, assuming interchangeability based solely on a shared phenyl-GABA core structure disregards critical, experimentally validated differences in target engagement, rendering any substitution invalid for studies requiring this specific multi-target profile, particularly those focused on cholinergic or combined monoaminergic/cholinergic signaling.

4-(Phenylamino)butanoic acid hydrochloride (113407-64-0) | Quantified Differentiation from GABAergic Analogs in Key Assays


Potent and Selective Antagonism of Neuronal Nicotinic Acetylcholine Receptors (nAChRs) vs. GABAergic Analogs

4-(Phenylamino)butanoic acid hydrochloride displays potent antagonist activity across multiple nAChR subtypes, most notably at the α3β4 receptor with an IC50 of 1.8 nM [1]. This is in stark contrast to GABAergic analogs like phenibut and baclofen, which are primarily GABAB receptor agonists and have no reported nAChR antagonism at comparable concentrations . The target compound's selectivity within the nAChR family is also notable, showing a ~7-fold difference in potency between the α3β4 (IC50 = 1.8 nM) and α4β2 (IC50 = 12.0 nM) subtypes [1].

Nicotinic Acetylcholine Receptor nAChR Antagonist Addiction Research Neuropharmacology

Polypharmacological Inhibition of Monoamine Transporters (DAT/NET/SERT) Not Found in Simple GABA Analogs

The compound exhibits a distinct polypharmacological profile as an inhibitor of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with IC50 values of 658 nM, 443 nM, and 100 nM, respectively [1]. This activity is not a characteristic of closely related GABAergic analogs like phenibut, which acts as a GABAB agonist with no significant direct monoamine transporter inhibition . The combination of nAChR antagonism with this monoamine transporter inhibition profile creates a unique multi-target signature.

Monoamine Transporter DAT NET SERT Polypharmacology

Inhibition of GABA Transaminase: A Potential Indirect GABAergic Mechanism Absent in Direct Agonists

While phenibut and baclofen are direct GABAB receptor agonists, 4-(Phenylamino)butanoic acid hydrochloride has been shown to inhibit gamma-aminobutyric acid transaminase (GABA-T) with a Ki of 900 nM [1]. Inhibition of GABA-T prevents the metabolic breakdown of GABA, leading to elevated endogenous GABA levels and an indirect potentiation of GABAergic signaling . This represents a fundamentally different mechanism of action that could produce distinct pharmacological outcomes, such as a more physiologically relevant enhancement of inhibitory tone, compared to the direct and sustained receptor activation caused by agonists.

GABA Transaminase GABA-T Enzyme Inhibition Indirect GABAergic Modulation

Recommended Research Applications for 4-(Phenylamino)butanoic acid hydrochloride (CAS 113407-64-0) Based on Its Unique Pharmacological Profile


Probing Nicotinic Acetylcholine Receptor (nAChR) Subtype Function in Addiction and Neuropsychiatric Disease Models

The compound's potent and partially selective antagonism of nAChR subtypes, particularly α3β4 (IC50 = 1.8 nM) and α4β2 (IC50 = 12 nM), makes it an excellent tool for dissecting the roles of these receptors in models of nicotine addiction, alcohol use disorder, and other neuropsychiatric conditions where cholinergic signaling is implicated [1]. Its selectivity profile can be leveraged in comparative studies with more non-selective nAChR antagonists to isolate the contributions of specific receptor subtypes to behavioral or physiological outcomes [1]. This application is distinct from and cannot be fulfilled by GABAB agonists like phenibut or baclofen.

Investigating Multi-Target Modulation of Monoaminergic and Cholinergic Systems in Complex Behavioral Assays

The unique combination of DAT, NET, and SERT inhibition (IC50 values of 658 nM, 443 nM, and 100 nM, respectively) with nAChR antagonism allows researchers to study the interplay between monoamine and acetylcholine neurotransmitter systems in a single experimental tool . This polypharmacology is relevant for exploring novel therapeutic strategies for disorders characterized by dysregulation in both systems, such as attention-deficit/hyperactivity disorder (ADHD), depression, and certain aspects of substance abuse . This compound provides a distinct profile that is not achievable with selective monoamine transporter inhibitors or nAChR antagonists alone.

Exploring Indirect GABAergic Modulation via GABA Transaminase Inhibition

As an inhibitor of GABA transaminase (GABA-T, Ki = 900 nM), this compound offers a distinct mechanism for enhancing GABAergic tone compared to direct GABAB receptor agonists [2]. It can be used in studies designed to differentiate the functional consequences of elevating endogenous GABA levels versus directly activating GABA receptors, providing insights into the nuances of inhibitory neurotransmission in the central nervous system [2]. This tool is particularly useful for experiments where a more physiological, spatially restricted enhancement of GABA signaling is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Phenylamino)butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.